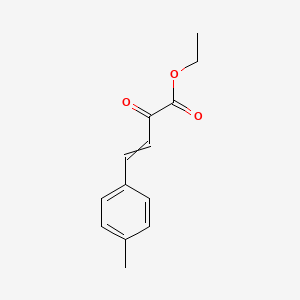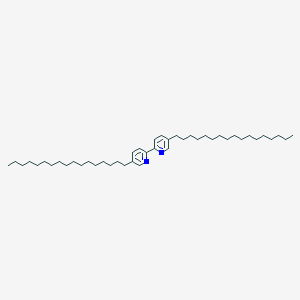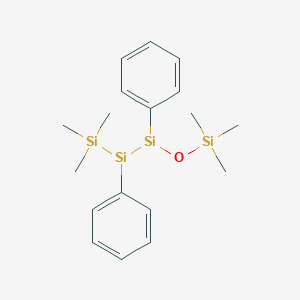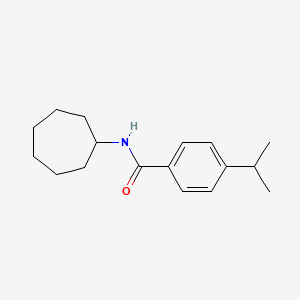
N-Cycloheptyl-4-(propan-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Cycloheptyl-4-(propan-2-yl)benzamide is a chemical compound with the molecular formula C17H25NO and a molecular weight of 259.3865 g/mol . It is a benzamide derivative, which means it contains a benzene ring attached to an amide group. Benzamides are known for their wide range of applications in pharmaceuticals, agriculture, and industrial chemistry.
Métodos De Preparación
The synthesis of N-Cycloheptyl-4-(propan-2-yl)benzamide can be achieved through the direct condensation of carboxylic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This green and rapid method provides high yields and is eco-friendly. The reaction typically involves the following steps:
- Mixing the carboxylic acid and amine in the presence of the catalyst.
- Ultrasonic irradiation to facilitate the reaction.
- Purification of the product through standard techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
N-Cycloheptyl-4-(propan-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.
Complexation: The compound can form coordination complexes with transition metals like copper, zinc, and palladium.
Aplicaciones Científicas De Investigación
N-Cycloheptyl-4-(propan-2-yl)benzamide has several applications in scientific research:
Agriculture: These compounds are used as intermediates in the synthesis of agrochemicals.
Industrial Chemistry: Benzamides are used in the production of fine chemicals and synthetic intermediates.
Mecanismo De Acción
The mechanism of action of N-Cycloheptyl-4-(propan-2-yl)benzamide involves its interaction with specific molecular targets. For instance, benzamide derivatives have been shown to act as allosteric activators of enzymes like glucokinase, which plays a crucial role in glucose metabolism . The compound binds to the allosteric site of the enzyme, enhancing its catalytic activity and thereby influencing metabolic pathways.
Comparación Con Compuestos Similares
N-Cycloheptyl-4-(propan-2-yl)benzamide can be compared with other benzamide derivatives such as:
N-[1-(2-Acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide: Known for its spasmolytic activity and ability to form coordination complexes with copper.
2,3-Dimethoxybenzamide: Exhibits antioxidant and antibacterial activities.
3-Acetoxy-2-methylbenzamide: Known for its metal chelating properties and antibacterial activity.
These compounds share similar structural features but differ in their specific functional groups and biological activities, highlighting the unique properties of this compound.
Propiedades
Número CAS |
549485-76-9 |
|---|---|
Fórmula molecular |
C17H25NO |
Peso molecular |
259.4 g/mol |
Nombre IUPAC |
N-cycloheptyl-4-propan-2-ylbenzamide |
InChI |
InChI=1S/C17H25NO/c1-13(2)14-9-11-15(12-10-14)17(19)18-16-7-5-3-4-6-8-16/h9-13,16H,3-8H2,1-2H3,(H,18,19) |
Clave InChI |
JRZNTNMAHIXNMG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=C(C=C1)C(=O)NC2CCCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1S)-1-(Ethenyloxy)prop-2-yn-1-yl]benzene](/img/structure/B14212240.png)
![N-[(1S)-6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-yl]benzamide](/img/structure/B14212244.png)

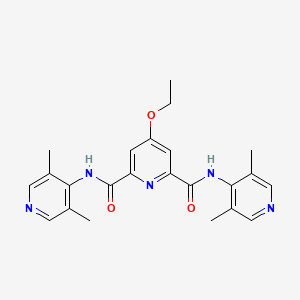
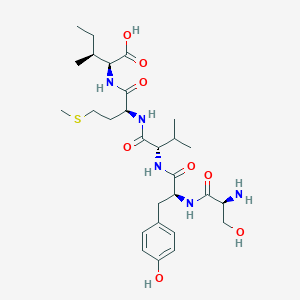

![N-Phenyl-N-[(3-phenylprop-2-en-1-yl)oxy]benzamide](/img/structure/B14212277.png)
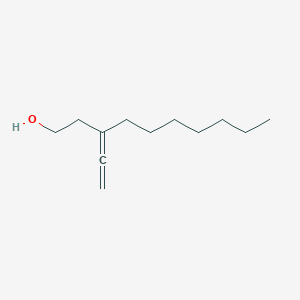

![Diethyl {[4-(diethylamino)phenyl]methyl}phosphonate](/img/structure/B14212286.png)
![N~1~-[2-(2-Fluorophenyl)ethyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14212297.png)
